molecular formula C10H11NO4 B13001383 Methyl 6-ethoxy-2-formylnicotinate

Methyl 6-ethoxy-2-formylnicotinate

Cat. No.: B13001383
M. Wt: 209.20 g/mol
InChI Key: KUYHGFZGHOHIIS-UHFFFAOYSA-N
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Description

Methyl 6-ethoxy-2-formylnicotinate is an organic compound with the molecular formula C10H11NO4 It is a derivative of nicotinic acid and is characterized by the presence of an ethoxy group at the 6-position and a formyl group at the 2-position of the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethoxy-2-formylnicotinate typically involves the following steps:

    Starting Material: The synthesis begins with 6-methyl nicotinate as the starting material.

    Bromination: The 6-methyl nicotinate is reacted with bromine in the presence of sodium acetate and glacial acetic acid to form 6-tribromomethyl nicotinate.

    Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite in an aqueous solution to remove one bromine atom, yielding 6-dibromomethyl nicotinate.

    Formylation: The 6-dibromomethyl nicotinate is reacted with morpholine to produce 6-formyl nicotinate.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-2-formylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinate ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted nicotinate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-ethoxy-2-formylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-2-formylnicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding. The formyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl nicotinate
  • Ethyl nicotinate
  • Methyl 6-formylnicotinate

Uniqueness

Methyl 6-ethoxy-2-formylnicotinate is unique due to the presence of both an ethoxy group and a formyl group on the nicotinate ring.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 6-ethoxy-2-formylpyridine-3-carboxylate

InChI

InChI=1S/C10H11NO4/c1-3-15-9-5-4-7(10(13)14-2)8(6-12)11-9/h4-6H,3H2,1-2H3

InChI Key

KUYHGFZGHOHIIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)C(=O)OC)C=O

Origin of Product

United States

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